2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction studies. The piperazine ring in these molecules often has a chair conformation and the aldehyde group is twisted with respect to the quinoline group due to the bulky piperazinyl group present in the ortho position .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Heterocyclic Compounds Synthesis : Research involves synthesizing novel heterocyclic compounds with potential analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, show significant COX-2 inhibitory activity, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluation
Antidepressant Activity : A novel antidepressant compound was metabolically investigated, showing oxidative metabolism leading to various metabolites. This study highlights the compound's biotransformation, essential for understanding its pharmacokinetics and designing safer and more effective drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Anticancer Activity : The synthesis and in vitro antiproliferative activity of certain pyridopyrimidinone derivatives against human cancer cell lines indicate potential anticancer agents. This research demonstrates the importance of structural modification in enhancing therapeutic activity against various cancer types (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anti-HIV Activity : Studies on pyrrolopyrimidin-yl benzenesulfonamides and nitroimidazole derivatives have shown significant in vitro anti-HIV activity. These findings suggest the potential for developing new antiviral therapies targeting specific stages of the HIV replication cycle (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antioxidant Properties : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups have been synthesized and evaluated for their potential in treating age-related diseases. These compounds offer protection against oxidative stress-induced cell damage, suggesting their use in preventing or treating cataracts, AMD, and Alzheimer's disease (Jin, Randazzo, Zhang, & Kador, 2010).
Mechanism of Action
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-13-26-19-14-18(20-16(2)21-19)22-9-11-23(12-10-22)27(24,25)15-17-7-5-4-6-8-17/h4-8,14H,3,9-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOODCGCVXYLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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